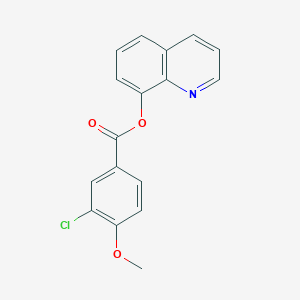

Quinolin-8-yl 3-chloro-4-methoxybenzoate

Description

Properties

IUPAC Name |

quinolin-8-yl 3-chloro-4-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO3/c1-21-14-8-7-12(10-13(14)18)17(20)22-15-6-2-4-11-5-3-9-19-16(11)15/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZVSNMMAWMKWRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC2=CC=CC3=C2N=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Quinolin-8-yl 3-chloro-4-methoxybenzoate typically involves the esterification of 3-chloro-4-methoxybenzoic acid with quinolin-8-ol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene for several hours to ensure complete conversion .

Chemical Reactions Analysis

Quinolin-8-yl 3-chloro-4-methoxybenzoate can undergo various chemical reactions, including:

Substitution Reactions: The chloro group in the compound can be substituted by nucleophiles such as amines or thiols under basic conditions.

Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Scientific Research Applications

Biological Activities

Quinoline derivatives, including quinolin-8-yl 3-chloro-4-methoxybenzoate, have been studied for their diverse biological properties:

- Antifungal Activity : Research indicates that quinoline compounds exhibit significant antifungal properties. For instance, a series of quinoline analogs demonstrated effective antifungal activity against various pathogens, suggesting that similar derivatives could be developed for therapeutic use against fungal infections .

- Anticancer Potential : Quinoline-based compounds have shown promise as anticancer agents. They are known to inhibit key signaling pathways involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) pathway. This inhibition is crucial for developing treatments targeting resistant cancer types .

- Antimicrobial Properties : The versatility of quinoline derivatives extends to their antimicrobial effects. They have been evaluated for activity against both Gram-positive and Gram-negative bacteria, making them suitable candidates for developing new antibiotics .

Synthetic Methodologies

The synthesis of this compound can be approached through various chemical reactions:

- Aza-Michael Addition : This method allows for the enantioselective production of quinoline derivatives, facilitating the incorporation of various substituents that enhance biological activity .

- Substitution Reactions : The introduction of chloro and methoxy groups at specific positions on the quinoline ring can be achieved through electrophilic aromatic substitution techniques. This strategy is vital for optimizing the pharmacological properties of the compound .

Case Studies

Several studies have documented the efficacy of quinoline derivatives in clinical and preclinical settings:

- Antifungal Efficacy Study : A study published in 2023 highlighted the antifungal activity of novel quinoline derivatives synthesized from quinolin-8-yl structures. The results showed that certain compounds exhibited over 80% effectiveness against Sclerotinia sclerotiorum, demonstrating their potential in agricultural applications as antifungal agents .

- Cancer Treatment Research : Investigations into quinoline derivatives as inhibitors of protein tyrosine kinases (PTKs) revealed their potential in treating cancers associated with deregulated growth factor signaling. These compounds were shown to inhibit cancer cell proliferation effectively, providing a basis for further development as anticancer therapeutics .

Comparative Data Table

The following table summarizes key findings related to the biological activities and synthetic approaches of quinoline derivatives:

Mechanism of Action

The mechanism of action of Quinolin-8-yl 3-chloro-4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety can intercalate into DNA, disrupting the replication process and leading to cell death . Additionally, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Quinolin-8-yl 3-chloro-4-methoxybenzoate can be compared with other quinoline derivatives, such as:

Quinolin-8-yl 4-methoxybenzoate: Similar structure but lacks the chloro group, which may affect its reactivity and biological activity.

Quinolin-8-yl 3-chloro-4-hydroxybenzoate: Similar structure but has a hydroxyl group instead of a methoxy group, which can influence its solubility and interaction with biological targets.

Biological Activity

Quinolin-8-yl 3-chloro-4-methoxybenzoate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on its antifungal, antibacterial, and anticancer properties.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods involving the reaction of quinoline derivatives with substituted benzoic acids. The synthesis often involves steps like acylation and esterification, yielding compounds that exhibit distinct biological activities.

The structural determination of such compounds typically utilizes techniques such as NMR spectroscopy and X-ray crystallography, confirming their molecular configurations. For instance, the presence of the chloro and methoxy groups plays a crucial role in modulating the biological activity of quinoline derivatives.

Antifungal Activity

Recent studies have demonstrated that quinoline derivatives exhibit substantial antifungal activity. For example, compounds derived from quinoline structures have shown effectiveness against various fungal strains, including Sclerotinia sclerotiorum and Rhizoctonia solani. In bioassays conducted at a concentration of 50 μg/mL, certain derivatives displayed over 80% inhibition against these pathogens .

Table 1 summarizes the antifungal activity of selected quinoline derivatives:

| Compound ID | Fungal Strain | Inhibition (%) |

|---|---|---|

| 2b | S. sclerotiorum | >80 |

| 2g | R. solani | 80.8 |

Antibacterial Activity

Quinoline derivatives are also recognized for their antibacterial properties. They target bacterial topoisomerases, specifically gyrase and topoisomerase IV, which are essential for bacterial DNA replication. The introduction of various substituents at positions C-6 and C-8 has been shown to enhance activity against Gram-negative bacteria .

The effectiveness of these compounds can be attributed to their ability to form drug-enzyme-DNA cleavage complexes that lead to bacterial cell death.

Anticancer Activity

The anticancer potential of quinoline derivatives has been extensively investigated. A study highlighted the synthesis of hybrid compounds that exhibited selective cytotoxicity against cancer cell lines such as MDA-MB-468 (breast cancer) and A498 (renal cancer). These compounds were found to inhibit cell proliferation significantly through mechanisms involving apoptosis and cell cycle arrest .

Table 2 presents data on the anticancer activity of selected quinoline derivatives:

| Compound ID | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Hybrid 1 | MDA-MB-468 (Breast Cancer) | 12.5 |

| Hybrid 2 | A498 (Renal Cancer) | 15.7 |

Case Studies

- Antifungal Efficacy : In a study examining the antifungal properties of various quinoline derivatives, it was found that modifications at the C-4 position significantly increased activity against S. sclerotiorum. The compound's mechanism was linked to disruption of fungal cell wall synthesis.

- Antibacterial Mechanism : Research on quinolone analogues demonstrated their effectiveness against multidrug-resistant strains of bacteria. The study illustrated how structural modifications could enhance binding affinity to target enzymes, leading to improved antibacterial efficacy.

- Anticancer Research : A recent investigation into hybrid quinoline compounds revealed their potential as dual-target inhibitors in cancer therapy. These compounds showed promising results in preclinical models, indicating their ability to overcome resistance mechanisms in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.